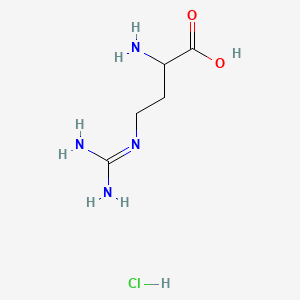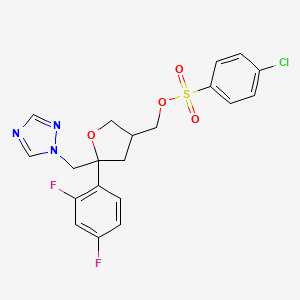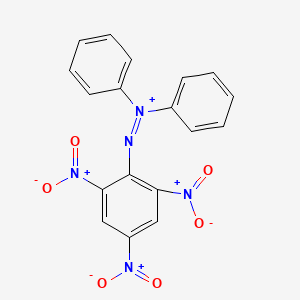
L-2-amino-4-guanidinobutyric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-amino-4-guanidinobutyric acid hydrochloride, also known as Norarginine, is a non-proteinogenic amino acid derivative. It is characterized by the presence of both an amino group and a guanidino group, making it a unique compound in the realm of amino acids. This compound is often used in biochemical research due to its structural similarity to arginine, an essential amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-2-amino-4-guanidinobutyric acid hydrochloride can be synthesized from L-2,4-diaminobutyric acid. The synthesis involves the treatment of L-2,4-diaminobutyric acid with S-methylisothiourea sulfate after converting the acid to its copper salt and protecting the amino groups in the 2- and 4-positions with benzoyl and benzyloxycarbonyl groups . Another method involves reacting 2-hydroxy-4-mercaptobutyric acid hydrochloride with propylene glycol to obtain 2-methoxy-4-mercaptobutyric acid hydrochloride, which is then reacted with cyclohexylamine to yield 2-amino-4-mercaptobutyric acid hydrochloride. This intermediate is then reacted with guanidine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-2-amino-4-guanidinobutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and guanidino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the guanidino group can lead to the formation of urea derivatives, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
L-2-amino-4-guanidinobutyric acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of L-2-amino-4-guanidinobutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as arginase, which catalyzes the hydrolysis of L-arginine to form L-ornithine and urea . By inhibiting arginase, this compound can regulate the bioavailability of L-arginine for nitric oxide biosynthesis, which is crucial for various physiological processes.
Comparaison Avec Des Composés Similaires
L-2-amino-4-guanidinobutyric acid hydrochloride is similar to other guanidino-containing amino acids, such as:
L-arginine: An essential amino acid involved in protein synthesis and nitric oxide production.
L-2-amino-3-guanidinopropionic acid: Another guanidino-containing amino acid used in biochemical research.
4-guanidinobutyric acid: A compound used to study intestinal transport and biodegradability of biocides.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds.
Propriétés
IUPAC Name |
2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWGTDCOSWKYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)


![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)
![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
![2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B15285295.png)

